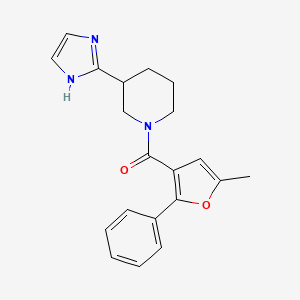![molecular formula C13H14N4O2S B5542529 N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide involves several steps, including acetylation, chloroacetylation, and reactions with acetic anhydride. A key step is the reaction of amino or hydrazino groups with acetyl chloride or other acetylating agents in solvents like dry benzene or ethanol, leading to various substituted acetamide derivatives (Wang et al., 2010), (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds is typically performed using NMR, IR spectroscopy, and X-ray crystallography, providing insights into the spatial arrangement and connectivity of atoms within the molecule. The presence of 1,2,4-triazole and acetamide groups has been confirmed through spectral data, including 1H NMR and IR (Liao et al., 2017).
Chemical Reactions and Properties
Compounds like N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide can undergo various chemical reactions, including condensation, cyclization, and acetylation, leading to the formation of diverse structures with potential biological activities. These reactions often involve intermediates such as thioacetamides and chloroacetamides (Mahyavanshi et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, can be determined through various analytical techniques. For instance, single-crystal X-ray diffraction is used to confirm the crystal structure, revealing how molecules are packed in the solid state and the types of interactions stabilizing the structure (Gouda et al., 2022).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other chemical species are crucial for understanding the behavior of these compounds in chemical reactions and potential applications. Techniques like DFT calculations and MEP surface analysis provide insights into the compound's chemical reactivity and interaction potential (Gouda et al., 2022).
科学的研究の応用
Anticancer Potential
- Compounds structurally related to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide have been synthesized and evaluated for their anticancer activity. For example, derivatives of 5-methyl-4-phenyl thiazole have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential for development as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
- New thiazolidin-4-one derivatives, including those related to triazolyl thioacetamide structures, have been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Baviskar et al., 2013).
Enzyme Inhibition
- Novel 1,2,4-triazole derivatives have been investigated for their cholinesterase inhibition capabilities, offering a potential therapeutic approach for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. These studies highlight the versatility of triazole-containing compounds in medicinal chemistry (Riaz et al., 2020).
Green Chemistry Synthesis
- Research into eco-friendly synthesis methods for 1,2,3-triazoles using click chemistry demonstrates a commitment to sustainable practices in the production of potentially biologically active compounds. This approach not only yields new compounds for evaluation but also aligns with environmental preservation goals (Gondaliya & Kapadiya, 2021).
特性
IUPAC Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-14-13(17-16-8)20-7-12(19)10-3-5-11(6-4-10)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBNBDLPHKIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)


![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)


![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)